molecular formula C14H14O8 B1329347 Tetramethyl pyromellitate CAS No. 635-10-9

Tetramethyl pyromellitate

Cat. No.: B1329347
CAS No.: 635-10-9
M. Wt: 310.26 g/mol
InChI Key: QVEIFJBUBJUUMB-UHFFFAOYSA-N
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Description

Tetramethyl pyromellitate, also known as tetramethyl 1,2,4,5-benzenetetracarboxylate, is an organic compound with the molecular formula C14H14O8. It is a derivative of pyromellitic acid, where all four carboxylic acid groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl pyromellitate is typically synthesized through the esterification of pyromellitic acid with methanol. The reaction involves heating pyromellitic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. Pyromellitic acid and methanol are mixed in a reactor, and an acid catalyst is added. The mixture is heated to a temperature of around 160-220°C to facilitate the esterification process. The reaction is monitored until the desired conversion is achieved, and the product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl pyromellitate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid groups in the presence of water and a strong acid or base.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Alcohols (e.g., ethanol) and acid or base catalysts (e.g., sulfuric acid or sodium methoxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., diethyl ether).

Major Products:

Scientific Research Applications

Tetramethyl pyromellitate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of high-performance polymers, resins, and coatings

Mechanism of Action

The mechanism of action of tetramethyl pyromellitate is primarily related to its chemical reactivity. The ester groups can undergo hydrolysis, transesterification, and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

tetramethyl benzene-1,2,4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIFJBUBJUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212898
Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

635-10-9
Record name Tetramethyl pyromellitate
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Record name Tetramethyl pyromellitate
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Record name Tetramethyl pyromellitate
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Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Record name TETRAMETHYL PYROMELLITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques are employed to assess the purity of tetramethyl pyromellitate, and what challenges arise from potential contaminants?

A1: Gas chromatography proves highly effective in analyzing the purity of this compound, particularly when derived from durene oxidation. [] This method involves converting the dianhydride form of this compound (PMDA) and its common contaminants – pyromellitic monoanhydride (PMMA) and pyromellitic acid (PMA) – into their respective esters. [] This derivatization allows for better separation and quantification of these compounds. The challenge lies in achieving complete separation and accurate quantification due to the potential for overlapping peaks and varying detector responses. The research highlights the importance of optimizing the gas chromatography conditions, including the choice of stationary phase and temperature program, to ensure reliable results. []

Q2: How does this compound function as a photosensitizer in organic reactions, and what factors influence its efficacy in this role?

A2: this compound acts as a potent triplet sensitizer in electron-transfer-photosensitized conjugate alkylation reactions. [] Upon absorbing light energy, it readily donates an electron to an aliphatic donor molecule, generating radical ions. [] The efficiency of this process depends on the rate of escape of these radical ions from the solvent cage, a phenomenon more efficient with triplet sensitizers like this compound compared to singlet sensitizers. [] This efficient radical generation enables the subsequent alkylation of electron-deficient alkenes and alkynes, offering a valuable synthetic tool in organic chemistry. []

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